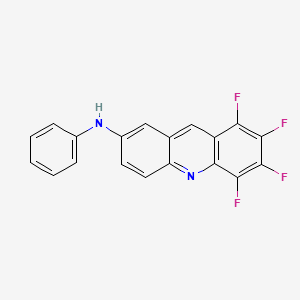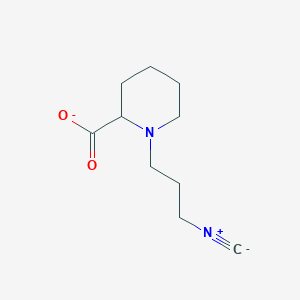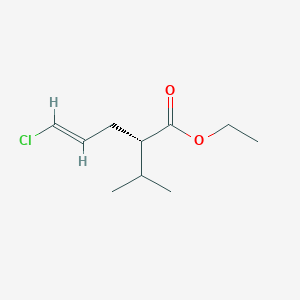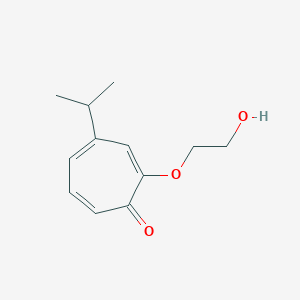![molecular formula C15H20O5 B12584295 Dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate CAS No. 634197-33-4](/img/structure/B12584295.png)
Dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate is an organic compound with the molecular formula C14H18O5. It is a derivative of butanedioic acid, featuring a methoxy group and a methyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate can be synthesized through several methods. One common approach involves the esterification of butanedioic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in metabolic pathways. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-[(4-methoxyphenyl)methyl]butanedioate
- Dimethyl 2-[(4-methylphenyl)methyl]butanedioate
- Dimethyl 2-[(4-ethoxyphenyl)methyl]butanedioate
Uniqueness
Dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
634197-33-4 |
|---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate |
InChI |
InChI=1S/C15H20O5/c1-10-7-13(18-2)6-5-11(10)8-12(15(17)20-4)9-14(16)19-3/h5-7,12H,8-9H2,1-4H3 |
InChI Key |
XGGPWIQYBCHVMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CC(CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-4-dodecyl-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12584212.png)

![6-(Difluoromethoxy)-2-{[(4-nitrophenyl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B12584226.png)
![3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12584229.png)
![5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide](/img/structure/B12584238.png)
![N-[2-(4-Bromophenyl)ethyl]-6-nitroquinazolin-4-amine](/img/structure/B12584243.png)
![5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584257.png)

![3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine](/img/structure/B12584275.png)



![Ethanethioic acid, S-[(4-methylphenyl)methyl] ester](/img/structure/B12584285.png)

